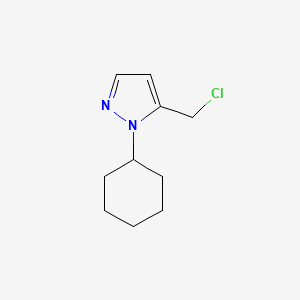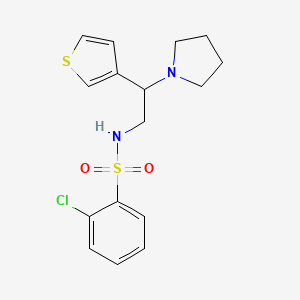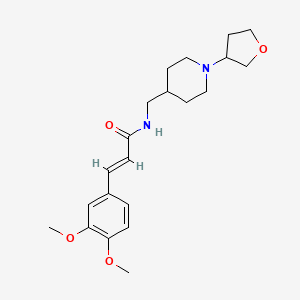
5-(Chloromethyl)-1-cyclohexylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-cyclohexylpyrazole is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties Pyrazole derivatives, including those related to 5-(Chloromethyl)-1-cyclohexylpyrazole, are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of a wide range of compounds, including antimicrobial agents, agrochemicals, and materials for corrosion inhibition. For instance, the synthesis of 5-aminopyrazoles and 5-alkoxycarbonylpyrazoles has been optimized for efficiency and versatility, highlighting the importance of pyrazoles in medicinal chemistry and agrochemical applications (Reddy, Latha, & Rao, 2004). These compounds exhibit anti-inflammatory and antipyretic properties and are key intermediates in synthesizing biologically relevant fused pyrazoles.
Corrosion Inhibition Pyrazole derivatives also demonstrate significant potential in corrosion inhibition, particularly for metals in acidic environments. The inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media has been documented, showing that these compounds can act as efficient corrosion inhibitors, which could extend to derivatives such as this compound (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial Activity The antimicrobial activity of pyrazole derivatives is another critical area of research. Compounds bearing the pyrazole moiety have been synthesized and tested against various bacterial and fungal strains, indicating that pyrazole derivatives possess broad-spectrum antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Sangani, Shah, Patel, & Patel, 2012).
Antibacterial and Antituberculotic Potential Furthermore, novel 5-vinylpyrazole analogues have been explored for their Gram-positive antibacterial activity, including against drug-resistant strains, demonstrating the therapeutic potential of pyrazole derivatives in addressing antibiotic resistance (Tanitame et al., 2004). Additionally, studies on 5-alkylthio-1-aryltetrazoles, which share structural similarities with pyrazole derivatives, have shown significant activity against Mycobacterium tuberculosis, indicating the potential for developing new antituberculotic agents (Waisser, Kuneš, Hrabálek, Macháček, & Odlerová, 1996).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-cyclohexylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLINTSIVLCUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-56-1 |
Source


|
| Record name | 5-(chloromethyl)-1-cyclohexyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684619.png)

![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2684624.png)
![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2684625.png)





